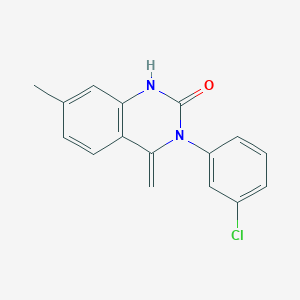![molecular formula C15H24N2O3 B5711306 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用机制
The mechanism of action of 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol is not well understood. However, it is believed to act on various cellular pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound may also act as an antioxidant and reduce oxidative stress in cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce pain and inflammation, and inhibit the growth of cancer cells. This compound has also been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain.
实验室实验的优点和局限性
2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize, and high yields of pure this compound can be obtained. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. This compound also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol research. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties. Another area of interest is the investigation of the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's disease. This compound may also have potential as a treatment for other conditions, such as chronic pain and inflammation. Finally, further research is needed to elucidate the mechanism of action of this compound and its effects on cellular pathways.
合成方法
2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with piperazine in the presence of a reducing agent. The resulting intermediate is then reacted with ethylene oxide to form this compound. This process has been optimized to produce high yields of pure this compound.
科学研究应用
2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. In pharmacology, this compound has been shown to have anti-inflammatory properties and can reduce pain and inflammation in animal models. In cancer research, this compound has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-19-14-4-3-13(11-15(14)20-2)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXSKIHQTRQRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)
![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)


![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)